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Compound of Interest

Compound Name: (4-Acetylpiperazin-1-yl)acetic acid

Cat. No.: B1586271 Get Quote

Introduction: The Strategic Value of the
Acetylpiperazine Moiety
In the landscape of modern drug discovery, the piperazine ring stands as a privileged scaffold,

frequently incorporated to modulate the physicochemical and pharmacokinetic properties of

therapeutic agents.[1] Its ability to introduce a basic nitrogen center enhances aqueous

solubility and allows for favorable interactions with biological targets. The strategic N-

acetylation of the piperazine ring, coupled with an acetic acid functional group, gives rise to (4-
Acetylpiperazin-1-yl)acetic acid, a building block of significant interest. The N-acetyl group

can serve to fine-tune basicity, improve metabolic stability, and introduce a hydrogen bond

acceptor, while the acetic acid moiety provides a convenient handle for amide bond formation,

one of the most fundamental reactions in medicinal chemistry.[1] This application note provides

a detailed guide for researchers, scientists, and drug development professionals on the

effective utilization of (4-Acetylpiperazin-1-yl)acetic acid in synthetic workflows.

Physicochemical and Structural Properties
A thorough understanding of the physical and chemical characteristics of a building block is

paramount for its successful application in synthesis. The properties of (4-Acetylpiperazin-1-
yl)acetic acid are summarized in the table below.
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Property Value Source

IUPAC Name
2-(4-acetylpiperazin-1-yl)acetic

acid
--INVALID-LINK--[2]

CAS Number 705941-45-3 --INVALID-LINK--[2]

Molecular Formula C₈H₁₄N₂O₃ --INVALID-LINK--[2]

Molecular Weight 186.21 g/mol --INVALID-LINK--[2]

SMILES CC(=O)N1CCN(CC1)CC(=O)O --INVALID-LINK--[2]

InChIKey
LOJWUWGLJZYAOE-

UHFFFAOYSA-N
--INVALID-LINK--[2]

Core Application: Amide Bond Formation
The primary utility of (4-Acetylpiperazin-1-yl)acetic acid in medicinal chemistry lies in its role

as a carboxylic acid partner in amide coupling reactions. The formation of an amide bond is a

robust and well-established transformation for linking molecular fragments.[1] The general

workflow for this application is depicted below.
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General workflow for amide coupling.

Detailed Protocols: Synthesis of N-Aryl Acetamide
Derivatives
The following protocols provide detailed, step-by-step methodologies for the synthesis of N-aryl

acetamide derivatives using (4-Acetylpiperazin-1-yl)acetic acid. These protocols are based

on well-established amide coupling procedures and analogous syntheses reported in the

literature for similar building blocks.

Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium

hexafluorophosphate (HATU), a highly efficient coupling reagent that often leads to high yields
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and short reaction times.

Materials:

(4-Acetylpiperazin-1-yl)acetic acid

Substituted aniline (e.g., 4-chloroaniline)

HATU

N,N-Diisopropylethylamine (DIPEA)

Anhydrous Dimethylformamide (DMF)

Ethyl acetate

5% aqueous LiCl solution

1 M HCl solution

Saturated aqueous NaHCO₃ solution

Brine

Anhydrous Na₂SO₄

Procedure:

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve

(4-Acetylpiperazin-1-yl)acetic acid (1.0 eq) in anhydrous DMF.

Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room

temperature for 15-20 minutes to pre-activate the carboxylic acid.

Amine Addition: Add the substituted aniline (1.05 eq) to the reaction mixture.

Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the

reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).
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Work-up:

Once the reaction is complete, dilute the mixture with ethyl acetate.

Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl,

saturated aqueous NaHCO₃, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purification: Purify the crude product by flash column chromatography on silica gel using an

appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the

desired N-aryl 2-(4-acetylpiperazin-1-yl)acetamide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol employs the carbodiimide coupling agent 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt) to

minimize racemization and improve efficiency.

Materials:

(4-Acetylpiperazin-1-yl)acetic acid

Substituted aniline (e.g., 2,4-difluoroaniline)

EDC hydrochloride

HOBt

DIPEA

Anhydrous Dichloromethane (DCM)

1 M HCl solution

Saturated aqueous NaHCO₃ solution

Brine
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Anhydrous MgSO₄

Procedure:

Reaction Setup: To a stirred solution of (4-Acetylpiperazin-1-yl)acetic acid (1.0 eq), the

substituted aniline (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM, add DIPEA (2.2 eq).

Coupling Agent Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the mixture at room

temperature.

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction

progress by TLC or LC-MS.

Work-up:

Dilute the reaction mixture with DCM.

Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purification: Purify the crude product by flash column chromatography on silica gel to yield

the target N-aryl 2-(4-acetylpiperazin-1-yl)acetamide.

Structure-Activity Relationship (SAR) Insights
The (4-Acetylpiperazin-1-yl)acetic acid moiety can be strategically employed to explore the

structure-activity relationships of a lead compound. The N-acetyl group, in particular, offers a

point of modulation.
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Potential Modifications & Effects

(4-Acetylpiperazin-1-yl)acetic acid Core N-Acetyl Group Carboxamide Linker R-Group (from Amine)

N-Acetyl Group:
- Modulates basicity

- Enhances metabolic stability
- Hydrogen bond acceptor

Carboxamide Linker:
- Rigidifies structure

- Introduces H-bond donor/acceptor
- Spatially orients R-group

R-Group:
- Target-specific interactions

- Influences lipophilicity
- Affects overall ADME properties

Click to download full resolution via product page

Conceptual SAR diagram.

By synthesizing a library of analogs where the N-acetyl group is replaced with other acyl

groups (e.g., propionyl, cyclopropylcarbonyl) or sulfonyl groups, researchers can probe the

electronic and steric requirements of the target binding pocket. Furthermore, the piperazine

ring itself can be a key pharmacophoric element, and its substitution pattern can significantly

impact biological activity and pharmacokinetic properties such as P-glycoprotein (P-gp) efflux.

[3][4]

Conclusion
(4-Acetylpiperazin-1-yl)acetic acid is a valuable and versatile building block for medicinal

chemists. Its bifunctional nature allows for straightforward incorporation into molecules via

robust amide coupling chemistry, while the N-acetylpiperazine moiety provides a means to

optimize solubility, metabolic stability, and target engagement. The protocols and insights

provided in this application note are intended to empower researchers to effectively utilize this

scaffold in the design and synthesis of novel therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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